molecular formula C12H16N2O4 B554342 Z-Thr-NH2 CAS No. 49705-98-8

Z-Thr-NH2

Cat. No. B554342
CAS RN: 49705-98-8
M. Wt: 252.27 g/mol
InChI Key: PYZXYZOBPGPOFQ-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Thr-NH2, also known as N-Carbobenzyloxy-L-threoninamide, is a derivative of amino acids . It has various synonyms such as CBZTA, cbz-l-threoninamide, CBZ-L-THREONINE AMIDE, and others .


Synthesis Analysis

While specific synthesis methods for Z-Thr-NH2 were not found in the search results, it’s worth noting that the compound is available for purchase from various biochemical product suppliers . This suggests that established synthesis methods are likely proprietary to these companies.


Molecular Structure Analysis

The molecular formula of Z-Thr-NH2 is C12H16N2O4 . The InChI string representation of its structure is InChI=1/C12H16N2O4/c1-8(15)12(10(13)16,18-11(14)17)7-9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H2,13,16)(H2,14,17)/t8-,12+/m0/s1 .


Physical And Chemical Properties Analysis

Z-Thr-NH2 is a white powder . It has a molar mass of 252.27 g/mol . The compound’s density is predicted to be 1.263±0.06 g/cm3 . Its melting point is 82-83 °C, and its boiling point is predicted to be 508.4±50.0 °C . The compound is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .

Scientific Research Applications

  • Enhanced Photocatalytic Performance : Ti-substituted NH2-Uio-66(Zr/Ti) showed improved photocatalytic performance for CO2 reduction and hydrogen evolution under visible light. Ti acts as a mediator to facilitate electron transfer, enhancing performance (Sun et al., 2015).

  • Visible-Light Responsive Photocatalyst : UiO-66(NH2) is a visible-light responsive amino functionalized zirconium-MOF, used for degrading tetracycline under visible light. The AgI/UiO-66(NH2) heterojunction enhances photocatalytic performance (Pan et al., 2020).

  • Liquid Membrane Transport of Metal Ions : N-thiophosphorylated bis-thioureas with the formula Z[NHC(S)NHP(S)(OiPr)2]2 were synthesized for competitive bulk liquid membrane transport of some metal ions (Babashkina et al., 2012).

  • Photocatalytic Hydrogen Production : UiO-66(Zr)-NH2 exhibits high photocatalytic hydrogen production from photoreforming of glycerol aqueous solutions under simulated sunlight irradiation (Rueda-Navarro et al., 2022).

  • Photocatalytic Activity in Metal Organic Frameworks : The study of NH2-MIL-125(Ti), NH2-UiO-66(Zr) and NH2-UiO-66(Hf) MOFs reveals differences in electronic properties, affecting their suitability for photocatalytic applications (Nasalevich et al., 2016).

  • Photocatalytic CO2 Reduction : NH2-Uio-66(Zr) demonstrates photocatalytic activity for CO2 reduction under visible-light irradiation. The study provides insights into MOF-based photocatalysts for CO2 reduction (Sun et al., 2013).

  • Photovoltaic Cell Application : Mixed-metal NH2–UiO-66(Zr/Ti) shows potential for photovoltaic cell application, with Ti acting as a mediator in photoinduced electron transfer (Portillo et al., 2017).

Safety And Hazards

Safety precautions for handling Z-Thr-NH2 include avoiding breathing in the dust and avoiding contact with skin and eyes . The compound is classified as WGK Germany 3, indicating some level of environmental hazard .

properties

IUPAC Name

benzyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXYZOBPGPOFQ-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Thr-NH2

CAS RN

49705-98-8
Record name Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49705-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [R-(R*,S*)]-(1-carbamoyl-2-hydroxypropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Thr-NH2
Reactant of Route 2
Z-Thr-NH2
Reactant of Route 3
Z-Thr-NH2
Reactant of Route 4
Reactant of Route 4
Z-Thr-NH2
Reactant of Route 5
Reactant of Route 5
Z-Thr-NH2
Reactant of Route 6
Reactant of Route 6
Z-Thr-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.